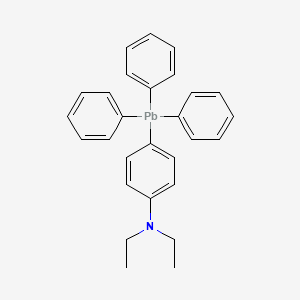

N,N-Diethyl-4-(triphenylplumbyl)aniline

Descripción

N,N-Diethyl-4-(triphenylplumbyl)aniline is an organolead compound featuring a central lead (Pb) atom bonded to three phenyl groups and an aniline derivative substituted with diethylamino and plumbyl groups. Organolead compounds are historically significant in optoelectronic materials, though their use has diminished due to toxicity concerns, favoring tin or silicon analogs .

Propiedades

Número CAS |

31970-79-3 |

|---|---|

Fórmula molecular |

C28H29NPb |

Peso molecular |

587 g/mol |

Nombre IUPAC |

N,N-diethyl-4-triphenylplumbylaniline |

InChI |

InChI=1S/C10H14N.3C6H5.Pb/c1-3-11(4-2)10-8-6-5-7-9-10;3*1-2-4-6-5-3-1;/h6-9H,3-4H2,1-2H3;3*1-5H; |

Clave InChI |

DAUSYACCYYEMII-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of N,N-Diethyl-4-(triphenylplumbyl)aniline typically involves the reaction of triphenylplumbyl chloride with N,N-diethylaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product

Análisis De Reacciones Químicas

N,N-Diethyl-4-(triphenylplumbyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the lead atom to a lower oxidation state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The phenyl groups attached to the lead atom can be substituted with other groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

N,N-Diethyl-4-(triphenylplumbyl)aniline has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.

Biology: Studies have explored its potential as a biological probe due to its unique chemical properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-4-(triphenylplumbyl)aniline involves its interaction with various molecular targets. The lead atom in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action are complex and depend on the specific reactions and conditions under which the compound is used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N,N-Diethyl-4-(triphenylplumbyl)aniline with Analogous Compounds

Key Comparative Insights:

Metal Center Influence: Pb vs. Sn: Triphenylplumbyl derivatives are expected to exhibit stronger σ-donor and π-acceptor properties compared to tributylstannyl analogs, enhancing charge-transfer capabilities. However, Pb’s toxicity limits practical applications, whereas Sn derivatives are preferred in polymer synthesis . Coordination Chemistry: Unlike Pb or Sn, terpyridine-substituted anilines form stable Co(III) complexes with cytotoxic activity, demonstrating the versatility of aniline derivatives in medicinal chemistry .

Electronic and Structural Features: Schiff Bases vs. Azo Groups: Schiff bases (e.g., ) exhibit planar imine linkages conducive to π-π stacking and hydrogen bonding, while azo groups (-N=N-) provide strong absorption in visible light, useful in photochromic materials . Plumbyl vs. Stannyl Groups: The larger atomic radius of Pb (1.75 Å vs.

Applications: Optoelectronics: Tributylstannyl-aniline derivatives are integral to organic light-emitting diodes (OLEDs) due to efficient charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.